

## Application Notes and Protocols for DQP-1105 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DQP-1105**, a selective negative allosteric modulator of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies.

### Introduction

**DQP-1105** is a potent and selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] It acts as a noncompetitive, voltage-independent antagonist.[1][2][3] Due to the specific expression patterns and physiological roles of GluN2C and GluN2D subunits in the central nervous system, **DQP-1105** is a valuable tool for investigating their function in various neurological and psychiatric disorders. Preclinical studies in mouse models have utilized **DQP-1105** to explore its therapeutic potential, particularly in conditions like epilepsy.[1]

## **Mechanism of Action**

**DQP-1105** selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits.[1][2] [3] The inhibition is noncompetitive, meaning it does not compete with the binding of the coagonists glutamate or glycine.[1][2][3] The potency of **DQP-1105** is dependent on the presence of glutamate, with its affinity for the receptor increasing after glutamate binding.[1][4] This



suggests that **DQP-1105** may be particularly effective at modulating receptor activity during periods of high glutamatergic transmission.

The primary mechanism involves **DQP-1105** binding to a site on the GluN2 subunit, which reduces the frequency of channel openings without affecting the mean open time or single-channel conductance.[2][3] This leads to a reduction in calcium influx through the NMDA receptor channel, thereby modulating downstream signaling pathways involved in neuronal excitability, synaptic plasticity, and cell survival.[5]

## **Quantitative Data**

The following table summarizes the key in vitro and in vivo parameters for **DQP-1105** based on available literature.

| Parameter            | Value                | Species/System        | Reference |
|----------------------|----------------------|-----------------------|-----------|
| IC50 (GluN2C)        | 7.0 μΜ               | Recombinant receptors | [1]       |
| IC50 (GluN2D)        | 2.7 μΜ               | Recombinant receptors | [1]       |
| In vivo Dosage       | 28 mg/kg             | Mouse                 | [1][6]    |
| Administration Route | Intraperitoneal (IP) | Mouse                 | [1][6]    |

## **Signaling Pathway**

The signaling pathway modulated by **DQP-1105** involves the antagonism of GluN2C/D-containing NMDA receptors, which are predominantly expressed in specific neuronal populations and play a crucial role in regulating neuronal excitability and development.





#### Click to download full resolution via product page

Caption: **DQP-1105** inhibits GluN2C/D NMDA receptors, reducing Ca<sup>2+</sup> influx and downstream signaling.

# Experimental Protocols Protocol 1: Preparation of DQP-1105 for In Vivo Administration

This protocol is adapted from a study investigating the role of GluN2C/D receptors in cortical interneuron maturation.[6]

#### Materials:

- DQP-1105 powder
- Dimethyl sulfoxide (DMSO)
- Ethanol (95%)
- Tween 80
- Polyethylene glycol 400 (PEG 400)
- Sterile 0.9% saline



- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

#### Procedure:

- Prepare Stock Solution: Dissolve **DQP-1105** in DMSO to a stock concentration of 100 mM.
- Prepare Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.
- Dilute to Final Concentration: Before injection, dilute the 100 mM **DQP-1105** stock solution in the vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.
- Solubilization: Warm the final DQP-1105 solution and sonicate it to ensure complete dissolution.
- Administration: Administer the solution immediately after preparation.

## Protocol 2: Intraperitoneal (IP) Injection in Adult Mice

This protocol provides a general guideline for IP injection in adult mice.[7][8][9][10]

#### Materials:

- Prepared DQP-1105 solution
- Sterile syringe (1 ml)
- Sterile needle (25-27 gauge)
- 70% ethanol or other appropriate antiseptic
- Animal scale

#### Procedure:



- Weigh the mouse: Accurately determine the body weight of the mouse to calculate the correct injection volume.
- Calculate Injection Volume: Based on the desired dosage of 28 mg/kg and the 5 mM concentration of the DQP-1105 solution, calculate the required volume. For a 25g mouse, the dose would be 0.7 mg.
- Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
- Identify Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
- Disinfect the area: Swab the injection site with 70% ethanol.
- Insert the needle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Aspirate: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
- Inject the solution: Slowly and steadily inject the DQP-1105 solution.
- Withdraw the needle: Withdraw the needle and return the mouse to its cage.
- Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.

## **Protocol 3: Intraperitoneal (IP) Injection in Neonatal Mice**

This protocol is for administering **DQP-1105** to neonatal mice, as described in developmental studies.[6][11]

#### Materials:

- Prepared DQP-1105 solution
- Hamilton syringe (10 μl)



- 30-gauge needle
- · Polyethylene tubing
- Cotton swabs

#### Procedure:

- Prepare the injection apparatus: Detach a 30-gauge needle from its hub and insert it into polyethylene tubing attached to a Hamilton syringe.
- Weigh the pup: Accurately weigh the neonatal mouse.
- Calculate Injection Volume: The injection volume is typically around 10 μl/g of body weight.
   [6]
- Restrain the pup: Gently hold the pup in a supine position.
- Inject the solution: Insert the needle into the lower abdominal quadrant at a shallow angle and slowly inject the solution.
- Return to dam: After injection, gently place the pup back with its mother and littermates.
- Monitor: Observe the pup for any adverse effects.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the effect of **DQP-1105** in a mouse model of epilepsy, such as the Tuberous Sclerosis Complex (TSC) model.[1]





Click to download full resolution via product page

Caption: Workflow for assessing **DQP-1105** efficacy in a mouse model of epilepsy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Development of a Dihydroquinoline—Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 8. scribd.com [scribd.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. Intraperitoneal Injection of Neonatal Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DQP-1105 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929067#dqp-1105-dosage-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com